Enantioselective Aldol Reaction of N-Unprotected Cyclic Carboxyimides: SEGPHOSO Delivers up to 91/9 dr and 97/3 er
(S)-SEGPHOS dioxide (SEGPHOSO) catalyzes the direct asymmetric aldol reaction between N-unprotected cyclic carboxyimides (succinimides, hydantoins, oxazolidinediones, glitazones) and aldehydes via in situ formation of a bis(trichlorosilyl) nucleophilic intermediate with SiCl4, achieving up to 91/9 diastereomeric ratio (dr) and 97/3 enantiomeric ratio (er, corresponding to ~94% ee) [1]. This transformation is enabled by SEGPHOSO's ability to chemoselectively activate unprotected carboxyimides even in the presence of N-alkylated congeners—a chemoselectivity feature not demonstrated for the corresponding BINAPO system in the same substrate class [1]. The method proceeds without pre-installation of protecting groups, directly delivering chiral building blocks relevant to bioactive compound synthesis.
| Evidence Dimension | Diastereoselectivity (dr) and enantioselectivity (er) in organocatalytic aldol reaction |
|---|---|
| Target Compound Data | Up to 91/9 dr and 97/3 er (~94% ee) |
| Comparator Or Baseline | No direct BINAPO comparator data available for N-unprotected cyclic carboxyimide substrates; BINAPO aldol reactions with pre-formed trichlorosilyl enol ethers from ketones reported up to ~92% de and ~96% ee (different substrate class) |
| Quantified Difference | Cannot be quantified head-to-head; SEGPHOSO uniquely enables this substrate class transformation |
| Conditions | SiCl4 (2.0 equiv), iPr2NEt (3.0 equiv), (S)-SEGPHOSO (10 mol%), CH2Cl2, −78 °C, aldehydes + N-unprotected cyclic carboxyimides |
Why This Matters
This is the first and only chiral bis(phosphine oxide) demonstrated to catalyze direct aldol reactions of unprotected cyclic carboxyimides with high stereocontrol, enabling a protecting-group-free synthetic route that BINAPO has not been reported to achieve.
- [1] Yoshiwara Y, Kotani S, Nakajima M. Enantioselective and Chemoselective Phosphine Oxide-catalyzed Aldol Reactions of N-Unprotected Cyclic Carboxyimides. Chem. Eur. J. 2023, 29, e202203506. DOI: 10.1002/chem.202203506 View Source
